Cas no 1019568-49-0 (5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline)
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-N-(3-fluorobenzyl)-2-Methylaniline, 97%
- 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline
- AKOS000238759
- 1019568-49-0
- 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
-
- MDL: MFCD11145912
- Inchi: 1S/C14H13F2N/c1-10-5-6-13(16)8-14(10)17-9-11-3-2-4-12(15)7-11/h2-8,17H,9H2,1H3
- InChI Key: DZTICKSLCGPJRR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)NCC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 233.10160574g/mol
- Monoisotopic Mass: 233.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 12Ų
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F989522-250mg |
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline |
1019568-49-0 | 97 | 250mg |
RMB 955.20 | 2025-02-21 | |
| Cooke Chemical | F989522-1g |
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline |
1019568-49-0 | 97 | 1g |
RMB 3045.60 | 2025-02-21 |
5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline
Comprehensive Overview of 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS No. 1019568-49-0): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline (CAS No. 1019568-49-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its fluorinated aromatic backbone and methylaniline moiety, serves as a critical intermediate in pharmaceutical synthesis and material science. Researchers and industry professionals frequently search for terms like "fluoroaniline derivatives", "fluorobenzyl compounds", and "CAS 1019568-49-0 applications", reflecting its growing relevance in advanced chemical research.
The molecular structure of 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline features two strategically placed fluorine atoms, enhancing its electronic properties and making it a valuable building block for drug discovery. Recent studies highlight its role in developing kinase inhibitors and GPCR-targeted therapies, aligning with the trending focus on precision medicine. Searches for "fluorinated drug intermediates 2024" and "aniline derivatives in oncology" underscore the compound's potential in next-generation therapeutics.
From a synthetic chemistry perspective, the compound's electron-withdrawing fluoro groups and sterically accessible amine facilitate diverse reactions, including cross-coupling and reductive amination. This versatility addresses common search queries such as "how to modify fluorobenzyl compounds" and "methylaniline reactivity trends". Notably, its stability under physiological conditions makes it suitable for prodrug development, a hot topic in pharmaceutical formulation circles.
Environmental and regulatory considerations are increasingly shaping discussions around fluorinated compounds. While 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline isn't classified as hazardous, its biodegradation pathways and green chemistry alternatives remain active research areas. This aligns with popular searches like "sustainable fluorochemical synthesis" and "FDA-approved fluorine-containing drugs", reflecting industry shifts toward eco-friendly methodologies.
Analytical characterization of CAS No. 1019568-49-0 typically involves HPLC-MS and 19F NMR spectroscopy, techniques frequently queried alongside "fluorine NMR chemical shifts". The compound's distinct spectral signatures enable precise quality control, crucial for applications requiring high purity, such as PET tracer development—another trending intersection between chemistry and diagnostic imaging.
Market analysts note rising demand for multifluorinated anilines like this compound, driven by expansion in bioconjugation technologies and proteolysis-targeting chimeras (PROTACs). Searches for "fluorine in protein degradation" and "aniline linker chemistry" correlate with these applications. Its compatibility with click chemistry protocols further enhances utility in biopharmaceutical contexts.
In material science, the compound's aromatic fluorination pattern influences liquid crystal properties and polymer stability, answering queries about "fluorine in advanced materials". Recent patents disclose its incorporation into OLED electron-transport layers, connecting to searches for "fluorinated semiconductors" and "display technology chemicals".
Future research directions likely involve optimizing the compound's metabolic stability and exploring heterocyclic derivatives, topics frequently appearing in "medicinal chemistry forums". As the pharmaceutical industry prioritizes fluorine-containing scaffolds, CAS No. 1019568-49-0 will remain a compound of significant interest, bridging fundamental research and applied science.
1019568-49-0 (5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline) Related Products
- 100-82-3(3-Fluorobenzylamine)
- 94-68-8(N-Ethyl-o-toluidine)
- 367-29-3(5-Fluoro-2-methylaniline)
- 394-27-4(2-Acetamido-4-fluorobenzoic acid)
- 405-66-3(4-Fluoro-N-methylbenzylamine)
- 443-86-7(3-Fluoro-2-methylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 366-49-4(N-(5-fluoro-2-methylphenyl)acetamide)
- 103-32-2(N-Benzylaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)